molecular formula C10H11NO2 B13180928 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No.: B13180928
M. Wt: 177.20 g/mol
InChI Key: TUFXGCURFTYFQB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an aminomethyl group attached to a dihydrobenzofuran ring, with an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the aminomethyl group and the aldehyde functional group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Catalysts and reagents are selected to maximize efficiency and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.

Scientific Research Applications

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)indole
  • Aminomethyl propanol

Uniqueness

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific combination of functional groups and the benzofuran ring structure

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2

InChI Key

TUFXGCURFTYFQB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C=O)CN

Origin of Product

United States

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